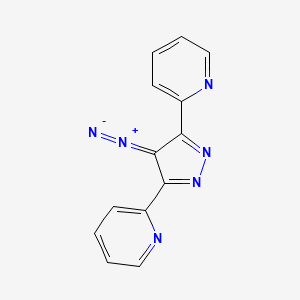
2,2'-(4-Diazo-4H-pyrazole-3,5-diyl)dipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis(2-pyridinyl)-4-diazo-4H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with two pyridine rings and a diazo group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(2-pyridinyl)-4-diazo-4H-pyrazole typically involves the reaction of 3,5-dipyridylpyrazole with diazotizing agents under controlled conditions. One common method includes the use of sodium nitrite and hydrochloric acid to introduce the diazo group onto the pyrazole ring. The reaction is usually carried out at low temperatures to prevent decomposition of the diazo compound.
Industrial Production Methods
While specific industrial production methods for 3,5-Bis(2-pyridinyl)-4-diazo-4H-pyrazole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Bis(2-pyridinyl)-4-diazo-4H-pyrazole can undergo various chemical reactions, including:
Oxidation: The diazo group can be oxidized to form azides or other nitrogen-containing compounds.
Reduction: The diazo group can be reduced to form amines.
Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions depending on the desired substitution.
Major Products
Oxidation: Formation of azides or nitro compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyridines and pyrazoles.
Wissenschaftliche Forschungsanwendungen
3,5-Bis(2-pyridinyl)-4-diazo-4H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological molecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3,5-Bis(2-pyridinyl)-4-diazo-4H-pyrazole involves its interaction with various molecular targets. The diazo group can participate in cycloaddition reactions, forming covalent bonds with nucleophilic sites on proteins or nucleic acids. The pyridine rings can coordinate with metal ions, forming stable complexes that can modulate the activity of metalloenzymes or other metal-dependent processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dipyridylpyrazole: Lacks the diazo group but shares the pyrazole and pyridine rings.
4-Diazo-3,5-diphenylpyrazole: Similar structure but with phenyl groups instead of pyridine rings.
2,6-Bis(3,5-dicarboxyphenyl)pyridine: Contains a pyridine ring with carboxyphenyl substituents.
Uniqueness
3,5-Bis(2-pyridinyl)-4-diazo-4H-pyrazole is unique due to the presence of both pyridine rings and a diazo group on the pyrazole ring
Eigenschaften
CAS-Nummer |
922506-50-1 |
|---|---|
Molekularformel |
C13H8N6 |
Molekulargewicht |
248.24 g/mol |
IUPAC-Name |
2-(4-diazo-5-pyridin-2-ylpyrazol-3-yl)pyridine |
InChI |
InChI=1S/C13H8N6/c14-17-13-11(9-5-1-3-7-15-9)18-19-12(13)10-6-2-4-8-16-10/h1-8H |
InChI-Schlüssel |
PQEWJCPRBGCZKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=NN=C(C2=[N+]=[N-])C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


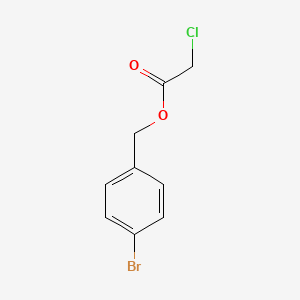


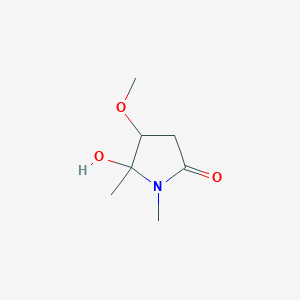
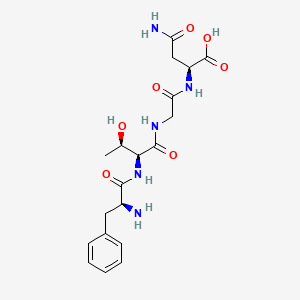
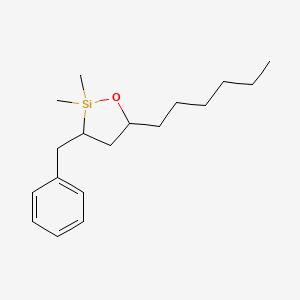
![{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}(phenyl)methanone](/img/structure/B14182531.png)

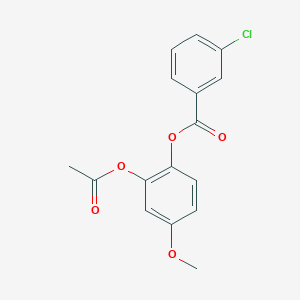

![5-[(4-Acetylphenyl)methylidene]-4,4-dimethyl-1,3-dioxolan-2-one](/img/structure/B14182560.png)
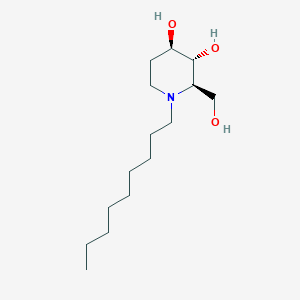
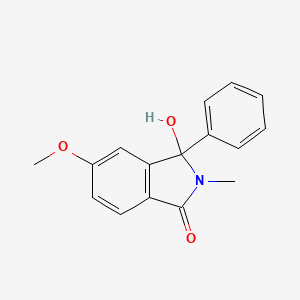
![Bis[4-(4-tert-butylphenoxy)phenyl]ethane-1,2-dione](/img/structure/B14182571.png)
